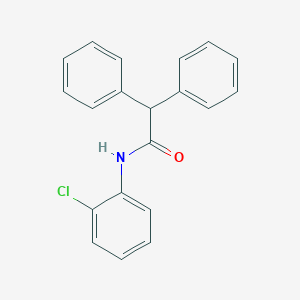

N-(2-chlorophenyl)-2,2-diphenylacetamide

Description

Properties

Molecular Formula |

C20H16ClNO |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H16ClNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |

InChI Key |

OAUTVSJNPJIJRI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Q & A

Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic acyl substitution reaction between 2-chlorophenylamine and 2,2-diphenylacetyl chloride. Key steps include:

- Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents due to their ability to dissolve aromatic amines and acyl chlorides .

- Base addition: Triethylamine (TEA) is used to neutralize HCl byproducts, improving reaction efficiency .

- Purification: Recrystallization from acetone/methanol (1:1) yields high-purity crystals .

- Characterization: Confirm structure via -NMR (amide proton at δ ~8.5 ppm), IR (C=O stretch ~1650 cm), and mass spectrometry (M at m/z 347.8) .

Q. How does the electronic environment of the 2-chlorophenyl substituent influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing chlorine atom at the ortho position:

- Reduces nucleophilicity of the aniline nitrogen, requiring harsher reaction conditions for acylation .

- Stabilizes the amide bond against hydrolysis, as evidenced by slower degradation in acidic/basic media compared to non-chlorinated analogs .

- Enhances π-π stacking interactions in the solid state, observed in crystal structures via dihedral angles (~85° between phenyl rings) .

Advanced Research Questions

Q. What insights do crystallographic studies provide about hydrogen bonding and molecular packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

- N–H···O hydrogen bonds form ring motifs, creating zigzag chains along the [010] axis (bond length: ~2.05 Å) .

- Weak C–H···π interactions (distance: ~3.4 Å) between chlorophenyl and diphenyl groups stabilize the lattice .

- Dihedral angles between phenyl rings (84.6–85.0°) indicate restricted rotation due to steric hindrance, confirmed by density functional theory (DFT) calculations .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer: Discrepancies in reported IC values (e.g., antimicrobial assays) may arise from:

- Purity variations: Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3%) to standardize samples .

- Assay conditions: Control solvent (DMSO concentration ≤1%) and pH (7.4 for physiological relevance) .

- Structural analogs: Compare activity with N-(4-methylphenyl)-2,2-diphenylacetamide to isolate chlorine’s role in target binding .

Q. What advanced analytical methods are recommended for studying degradation pathways?

Methodological Answer:

- LC-MS/MS: Identify hydrolyzed products (e.g., 2-chloroaniline and diphenylacetic acid) under accelerated degradation conditions (pH 1–13, 40°C) .

- Solid-state NMR: Probe amorphous vs. crystalline degradation products using -CP/MAS spectroscopy .

- Thermogravimetric analysis (TGA): Determine thermal stability (decomposition onset ~220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.